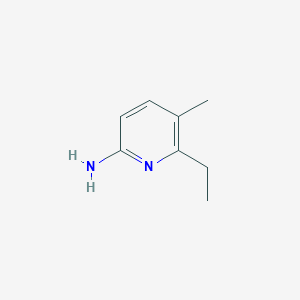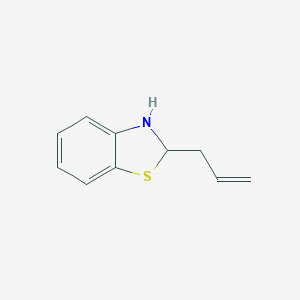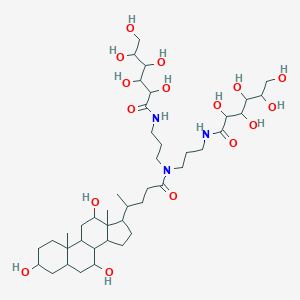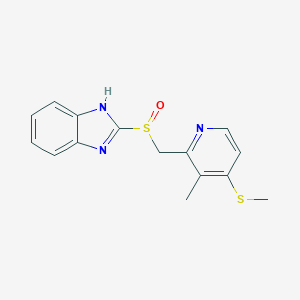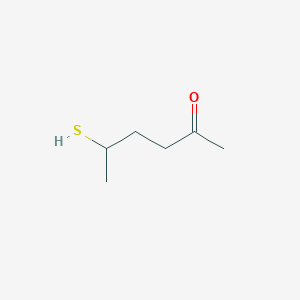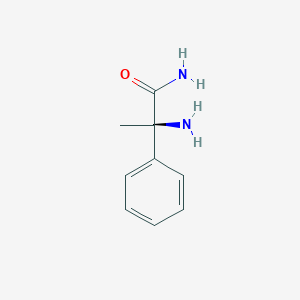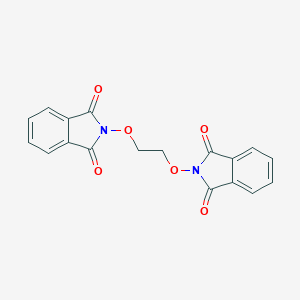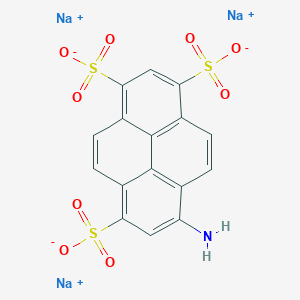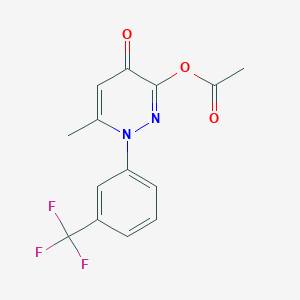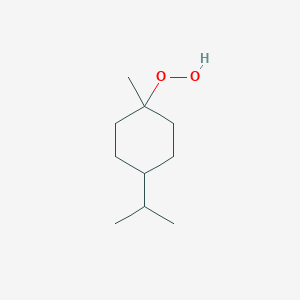
4-Isopropyl-1-methylcyclohexane-1-hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-1-methylcyclohexane-1-hydroperoxide, commonly known as cumene hydroperoxide, is a chemical compound that is widely used in the chemical industry. It is a colorless liquid with a strong odor and is highly reactive. Cumene hydroperoxide is used as a starting material for the production of phenol and acetone, which are important industrial chemicals.
Mecanismo De Acción
Cumene hydroperoxide is a highly reactive compound that can undergo both homolytic and heterolytic cleavage of the O-O bond. The homolytic cleavage produces two free radicals, while the heterolytic cleavage produces a hydroxyl ion and a cumyl cation. These reactive species can then react with other molecules, leading to a variety of chemical and biological effects.
Efectos Bioquímicos Y Fisiológicos
Cumene hydroperoxide is known to cause oxidative stress in living organisms. It can lead to the production of reactive oxygen species (ROS) and the depletion of cellular antioxidants. Cumene hydroperoxide has also been shown to cause DNA damage and cell death in various cell types. In addition, it can cause inflammation and damage to cellular membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cumene hydroperoxide is a useful tool for studying the effects of peroxides on living organisms and for evaluating the antioxidant activity of compounds. It is relatively easy to synthesize and is readily available. However, it is highly reactive and can be dangerous if not handled properly. It must be stored and handled with care to avoid accidents.
Direcciones Futuras
There are many potential future directions for the study of cumene hydroperoxide. One area of interest is the development of new antioxidants that can protect against the damaging effects of peroxides. Another area of interest is the use of cumene hydroperoxide as a model compound for the study of other organic peroxides. Finally, the use of cumene hydroperoxide in chemical synthesis could be further explored to develop new synthetic routes for important industrial chemicals.
Aplicaciones Científicas De Investigación
Cumene hydroperoxide is widely used as a model compound for the study of organic peroxides. It is used in research on the mechanism of peroxide decomposition, the effects of peroxides on living organisms, and the use of peroxides in chemical synthesis. It is also used as a test compound for the evaluation of antioxidant activity.
Propiedades
Número CAS |
143970-16-5 |
|---|---|
Nombre del producto |
4-Isopropyl-1-methylcyclohexane-1-hydroperoxide |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
1-hydroperoxy-1-methyl-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
SGYLMBSLEMLUSN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)(C)OO |
SMILES canónico |
CC(C)C1CCC(CC1)(C)OO |
Sinónimos |
Hydroperoxide, 1-methyl-4-(1-methylethyl)cyclohexyl, trans- (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



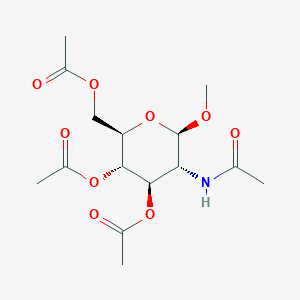
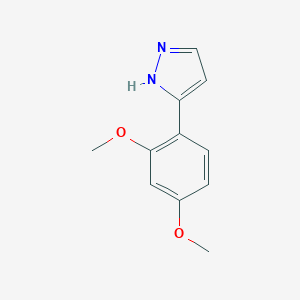
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
